N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine
Description
Significance of Non-Canonical Amino Acids in Peptide Science
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. rsc.orgmdpi.com Their incorporation into peptide chains is a powerful strategy to introduce novel chemical and physical properties. rsc.orgresearchgate.net This expansion of the genetic alphabet allows for the creation of peptides with enhanced therapeutic potential. acs.org The unique structures of ncAAs, which can include different side chains, stereochemistry (like D-amino acids), or modified backbones, can lead to peptides with increased resistance to enzymatic degradation, improved stability, and fine-tuned biological activity and specificity. rsc.orgmdpi.comfrontiersin.org The use of ncAAs is a key strategy in drug discovery, enabling the development of peptide-based therapeutics with improved pharmacological profiles. researchgate.net
Role of N-Methylation in Peptide Design and Functionality
N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a subtle but impactful modification. nih.gov This alteration can significantly enhance a peptide's pharmacokinetic properties. springernature.com One of the key benefits of N-methylation is the increased resistance to proteolytic enzymes, which are responsible for breaking down peptides in the body. scielo.org.mxresearchgate.net This leads to a longer half-life in biological fluids. researchgate.net Furthermore, N-methylation can improve a peptide's ability to cross cell membranes and can influence its three-dimensional structure, which in turn can affect its binding affinity and selectivity for its target. scielo.org.mxresearchgate.netacs.org While N-methylation can introduce steric hindrance during the peptide synthesis process, its benefits in creating more robust and effective peptide drugs are widely recognized. scielo.org.mx
Overview of Fmoc-N-Me-Lys(Boc)-OH as a Specialized Building Block for Peptides
Fmoc-N-Me-Lys(Boc)-OH is a derivative of the amino acid lysine (B10760008), specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS). cymitquimica.comsigmaaldrich.com It features three key components:
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation. cymitquimica.com
The N-methyl group is attached to the alpha-amino nitrogen, introducing the benefits of N-methylation directly into the peptide backbone. cymitquimica.com
The Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group on the lysine side chain, ensuring its stability during synthesis. cymitquimica.com
This trifunctional building block allows for the precise incorporation of an N-methylated lysine residue into a peptide sequence. cymitquimica.com Its use is particularly valuable in the synthesis of complex peptides, including cyclic peptides and peptidomimetics, for research and therapeutic applications. cymitquimica.comalfa-chemistry.com The presence of the N-methyl group can influence the resulting peptide's hydrophobicity and steric properties. cymitquimica.com
Physicochemical Properties of Fmoc-N-Me-Lys(Boc)-OH
The utility of Fmoc-N-Me-Lys(Boc)-OH in peptide synthesis is underpinned by its specific chemical and physical properties.
| Property | Value |
| CAS Number | 197632-76-1 |
| Molecular Formula | C27H34N2O6 |
| Molecular Weight | 482.57 g/mol |
| Appearance | White to slight yellow powder or crystals |
| Melting Point | 189-194 °C (decomposition) |
| Solubility | Soluble in organic solvents like DMF and DMSO; less soluble in water |
| Storage Temperature | 2-8°C |
Data sourced from references cymitquimica.comsigmaaldrich.comscientificlabs.comchemsrc.com
Application in Research and Peptide Synthesis
Fmoc-N-Me-Lys(Boc)-OH is a key reagent in the field of peptide chemistry, particularly for researchers aiming to create peptides with enhanced drug-like properties.
Detailed research has demonstrated the value of incorporating N-methylated amino acids to create peptides that can inhibit the aggregation of amyloid-β peptides, a process implicated in Alzheimer's disease. scielo.org.mx The strategic placement of N-methylated residues can disrupt the hydrogen bonding networks that lead to fibril formation. scielo.org.mx
In the synthesis of peptide antibiotics, the introduction of N-methylated amino acids has been shown to be a viable strategy. For instance, derivatives like Fmoc-N-me-Trp(Boc)-OH have been used to create peptide antibiotics with activity against bacteria such as Pseudomonas aeruginosa. medchemexpress.com This highlights the potential of using N-methylated building blocks to develop new antimicrobial agents.
The primary application of Fmoc-N-Me-Lys(Boc)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemicalbook.com SPPS is a cornerstone of peptide and protein synthesis, allowing for the efficient, stepwise construction of peptide chains on a solid support. The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like DMF, without affecting the acid-labile Boc group on the lysine side chain or the bond linking the peptide to the resin. This orthogonality of protecting groups is fundamental to successful peptide synthesis.
The use of building blocks like Fmoc-N-Me-Lys(Boc)-OH is crucial for creating lysine-containing peptides, which are important in many biological contexts, including antimicrobial peptides and peptide-based vaccines. chempep.com The protected lysine side chain can also be used for further modifications after peptide synthesis, such as the attachment of labels or for creating branched peptides. chempep.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKBGOKNZZJQA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673999 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-76-1 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc N Me Lys Boc Oh
Historical Context of Synthesis Approaches for N-Methylated Amino Acids
The synthesis of N-methylated amino acids has a rich history, driven by the discovery of their presence in biologically active natural peptides, such as the immunosuppressive drug cyclosporin (B1163) A. nsf.govgoogle.com Early methods for N-methylation were often harsh and not always compatible with the sensitive protecting groups used in modern peptide synthesis.
One of the earliest reported methods involved the N-methylation of N-tosyl-protected amino acids using a strong base and methyl iodide. acs.org While effective, this approach required vigorous conditions to remove the tosyl protecting group, which limited its applicability. acs.org Over the decades, chemists have sought milder and more general methods. A significant advancement was the development of strategies that allowed for N-methylation to be incorporated directly into solid-phase peptide synthesis (SPPS) protocols, which is more efficient and site-specific. acs.orgresearchgate.net Another classic approach is reductive amination, which has been widely used. google.com The evolution of these techniques has been marked by the introduction of new protecting groups and methylation agents that offer greater selectivity and compatibility with a broader range of amino acid side chains. google.com For instance, the use of the o-nitrobenzenesulfonyl (o-NBS) group, introduced by Fukuyama, provided an amine-protecting group that, once alkylated, could be removed under mild conditions. nih.gov This laid the groundwork for many contemporary multi-step synthetic routes.
| Method | Key Reagents | General Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Fischer Method | N-Tosyl protection, NaOH, Methyl iodide | Base-mediated alkylation at 65-70 °C | High crystallinity of intermediates | Harsh deprotection conditions required | acs.org |
| Formaldehyde/Formic Acid | Formaldehyde, Formic acid | Reductive methylation | Readily available reagents | Can lead to di-methylation; not always suitable for complex substrates | cdnsciencepub.com |
| Fukuyama/Biron-Kessler | o-NBS-Cl, DBU, Dimethyl sulfate, Mercaptoethanol | Sulfonylation, alkylation, desulfonylation | Mild conditions, compatible with SPPS | Multi-step process | nih.govacs.org |
| Oxazolidinone Route | Paraformaldehyde, p-toluenesulphonic acid, Triethylsilane | Cyclization to oxazolidinone, reductive cleavage | Efficient, can be environmentally benign | Initial strategy had failures with sidechains like histidine and tryptophan | google.comacs.org |
Emerging Synthetic Methodologies for N-Methylated Amino Acid Derivatives
Research continues to push the boundaries of chemical synthesis, seeking more sustainable, efficient, and automated methods for producing complex molecules like Fmoc-N-Me-Lys(Boc)-OH.
In nature, protein methylation is a common post-translational modification catalyzed by enzymes. wikipedia.org Specifically, protein-lysine methyltransferases (PKMTs) transfer methyl groups from the donor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine (B10760008) residues within proteins. wikipedia.orgresearchgate.net While this natural process typically targets the side-chain nitrogen, the high specificity of enzymes presents an intriguing possibility for their use in synthetic chemistry.
The direct enzymatic Nα-methylation of a protected lysine to produce Fmoc-N-Me-Lys(Boc)-OH for preparative purposes is not yet a mainstream method. The primary challenges include identifying or engineering an enzyme that can accept the bulky, protected substrate and specifically methylate the α-nitrogen instead of the ε-nitrogen. However, enzymatic methods are invaluable for producing isotopically labeled compounds for research. In some chemical syntheses, enzymes have been used for purification; for example, lysine decarboxylase can be used to remove unreacted L-lysine from a mixture, as the enzyme does not act on the N-substituted derivatives. cdnsciencepub.com The ribosomal synthesis of peptides containing N-methylated amino acids is also an emerging field that could influence future synthetic strategies. nih.gov
Microfluidic technology, or "lab-on-a-chip," is revolutionizing chemical synthesis by enabling reactions to be performed in miniaturized, automated systems. researchgate.net These platforms offer significant advantages, including high reaction efficiency, drastically reduced consumption of reagents and solvents, and improved process control. researchgate.netnih.gov
For peptide synthesis, microfluidic systems have been developed that utilize standard Fmoc chemistry on a micro-scale. nih.govacs.orgnih.gov In these systems, nanoliter volumes of Fmoc-protected amino acids and coupling reagents are precisely delivered to reaction sites on a chip. nih.govnih.gov While primarily designed for building peptide chains, the principles of microfluidic synthesis could be adapted for the multi-step production of amino acid building blocks like Fmoc-N-Me-Lys(Boc)-OH. The precise control over reaction time, temperature, and reagent addition could optimize each step of the synthesis, from sulfonylation to reprotection, potentially leading to higher purity and yield in a fully automated fashion.
Advanced Applications in Solid Phase Peptide Synthesis Spps
Integration Strategies of Fmoc-N-Me-Lys(Boc)-OH in SPPS Protocols
The successful incorporation of Fmoc-N-Me-Lys(Boc)-OH into a peptide sequence relies on carefully considered strategies, from the selection of protecting groups to the optimization of reaction conditions.
Orthogonal Protection Schemes in Fmoc-based SPPS
Fmoc-based SPPS is favored for its mild deprotection conditions, which are compatible with a wide range of modifications, including N-methylation. nih.govnih.gov The use of Fmoc-N-Me-Lys(Boc)-OH fits seamlessly into the orthogonal protection scheme of Fmoc/tBu-based SPPS. google.comub.edu
Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the lysine (B10760008) derivative. cymitquimica.com It is base-labile and typically removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). nih.govub.edu
Boc (tert-butoxycarbonyl): This acid-labile group protects the ε-amino group of the lysine side chain. cymitquimica.comchempep.com It remains stable during the basic conditions of Fmoc removal and is typically cleaved at the final step of synthesis using strong acids like trifluoroacetic acid (TFA). chempep.compeptide.com
This orthogonality ensures that the temporary Nα-Fmoc group can be removed at each cycle of peptide elongation without affecting the permanent Boc protection on the lysine side chain, or other acid-labile side-chain protecting groups. ub.eduresearchgate.net
| Protecting Group | Protected Functionality | Cleavage Condition |
| Fmoc | α-Amino group | Base (e.g., 20% piperidine in DMF) |
| Boc | ε-Amino group of Lysine side chain | Acid (e.g., TFA) |
Optimization of Coupling Conditions for Fmoc-N-Me-Lys(Boc)-OH Incorporation
The N-methylation of the α-amino group introduces steric hindrance, which can make the coupling of Fmoc-N-Me-Lys(Boc)-OH and the subsequent amino acid challenging. cem.comresearchgate.net This often results in lower coupling yields and the potential for deletion sequences. researchgate.net Therefore, optimization of coupling conditions is crucial.
Coupling Reagents: Standard coupling reagents can be used, but more potent activators are often required to overcome the steric hindrance. peptide.comchempep.com Common choices include:
Uronium/Aminium-based reagents: HATU, HBTU, and HCTU are highly effective in promoting the difficult couplings of N-methylated amino acids. ub.eduwits.ac.za
Phosphonium-based reagents: PyBOP and PyAOP are also powerful coupling reagents suitable for sterically hindered amino acids. researchgate.net
Additives: The use of additives can further enhance coupling efficiency and suppress side reactions. ub.edu
HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure® are superior to HOBt in improving coupling efficiency and reducing racemization. ub.eduwits.ac.za
Microwave-Assisted SPPS: Microwave irradiation has emerged as a valuable tool to accelerate and improve the efficiency of coupling sterically hindered amino acids like Fmoc-N-Me-Lys(Boc)-OH. cem.com The focused heating can drive difficult couplings to completion in shorter times. cem.com
Resin Selection and Loading for N-Methylated Lysine Peptide Synthesis
The choice of solid support (resin) is another critical parameter in SPPS.
Resin Loading: A lower loading capacity of the resin is often beneficial when synthesizing long or difficult sequences, including those containing N-methylated amino acids. This can help to minimize aggregation of the growing peptide chains.
PEG-based Resins: Resins like ChemMatrix®, which are composed of polyethylene (B3416737) glycol (PEG), can improve solvation and reduce peptide aggregation, thereby facilitating the synthesis of challenging sequences. biotage.co.jp
Overcoming Challenges in Fmoc-N-Me-Lys(Boc)-OH Mediated SPPS
The incorporation of N-methylated residues presents specific challenges that require targeted strategies to ensure the synthesis of the desired peptide in high purity and yield.
Strategies for Enhanced Coupling Efficiency with N-Methylated Lysine Residues
As mentioned, the primary challenge with N-methylated residues is the reduced nucleophilicity and increased steric bulk of the secondary amine, which slows down the acylation reaction. researchgate.netacs.org
Effective Strategies:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to drive it to completion.
Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can significantly improve the yield.
Elevated Temperatures: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate, especially when combined with microwave assistance. ub.edu
Use of Amino Acid Halides: Fmoc-amino acid chlorides and fluorides are highly reactive species that can be effective for coupling to sterically hindered N-methylated amines with low levels of racemization. nih.gov
| Challenge | Strategy | Rationale |
| Steric Hindrance | Use of potent coupling reagents (e.g., HATU, PyBOP) | Overcomes the energy barrier for acylation of the secondary amine. |
| Incomplete Coupling | Double coupling or extended reaction times | Increases the probability of the reaction going to completion. |
| Slow Reaction Kinetics | Microwave-assisted synthesis | Provides energy to accelerate the coupling reaction. cem.com |
| Aggregation | Use of PEG-based resins or lower loading | Improves solvation of the peptide chain and reduces intermolecular interactions. biotage.co.jp |
Mitigation of Side Reactions and Racemization during Coupling
Beyond incomplete coupling, other side reactions can occur during the incorporation of Fmoc-N-Me-Lys(Boc)-OH.
Racemization: The risk of racemization (loss of stereochemical integrity) is a general concern in peptide synthesis. The use of urethane-based protecting groups like Fmoc helps to suppress this side reaction. nih.govresearchgate.net Additives such as HOAt and OxymaPure are also crucial in minimizing racemization during the activation step. ub.edu
Diketopiperazine (DKP) Formation: This side reaction can occur after the deprotection of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin. While more common with proline at the C-terminus, the conformational effects of N-methylation can sometimes influence the propensity for DKP formation. researchgate.net Using a resin that is less prone to DKP formation and incorporating the third amino acid quickly after deprotection of the second can mitigate this issue.
Aspartimide Formation: If an aspartic acid residue is present in the sequence, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. nih.govunibo.it This can result in chain termination or the formation of β-aspartyl peptide impurities. nih.gov The use of optimized protecting groups for the aspartic acid side chain and milder deprotection conditions can help to reduce this side reaction.
Influence of N-Methylation on Peptide Aggregation and Solubility in SPPS
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Lys(Boc)-OH, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) has a profound impact on the physicochemical properties of the growing peptide chain. Specifically, N-methylation is a key strategy to mitigate the common challenges of peptide aggregation and poor solubility that can severely hinder synthesis efficiency. merckmillipore.com
The introduction of a methyl group on the amide nitrogen of a residue, as is the case with Fmoc-N-Me-Lys(Boc)-OH, fundamentally alters the hydrogen bonding capability of the peptide backbone. ub.edu By replacing the amide proton, it eliminates a hydrogen bond donor, effectively disrupting the formation of the regular hydrogen-bonding patterns required for stable β-sheet structures. merckmillipore.com This disruption of secondary structure is a primary mechanism by which N-methylation inhibits aggregation. peptide.com Consequently, the peptide chain remains more solvated and accessible on the solid support, facilitating more efficient and complete reactions throughout the synthesis process.
Furthermore, backbone N-methylation can enhance the solubility of peptides. merckmillipore.compeptide.com This is partly due to the reduction in aggregation, as soluble peptide chains are less likely to precipitate out of the reaction solvent. The addition of the methyl group also increases the lipophilicity of the peptide, which can improve its solubility in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). acs.orgcymitquimica.com This enhanced solubility ensures that the peptide remains in solution and accessible for subsequent coupling reactions. Research has demonstrated that N-methylation can be a crucial modification for successfully synthesizing "difficult sequences" that are otherwise prone to severe aggregation issues.
| Property | Effect of N-Methylation | Underlying Mechanism | Impact on SPPS |
|---|---|---|---|
| Aggregation | Reduced | Elimination of amide proton disrupts intermolecular hydrogen bonds, hindering β-sheet formation. merckmillipore.com | Improved coupling efficiency, higher purity and yield. |
| Solubility | Increased | Disruption of aggregates and increased lipophilicity enhance solubility in organic solvents like DMF. peptide.comcymitquimica.com | Prevents precipitation on resin, ensures accessibility of reactive sites. |
| Conformation | Altered | Lowers the energy barrier between cis and trans amide bond conformations, introducing conformational constraints. ub.edunih.gov | Can be used to induce specific secondary structures like turns. merckmillipore.com |
Scalability Considerations for Fmoc-N-Me-Lys(Boc)-OH-Enabled Peptide Production
While the use of Fmoc-N-Me-Lys(Boc)-OH offers significant advantages in mitigating aggregation and solubility issues, its implementation in large-scale peptide production introduces specific challenges that must be addressed for a scalable and economically viable process.
The primary challenge in incorporating N-methylated amino acids is the increased steric hindrance at the N-terminus of the growing peptide chain. peptide.com The presence of the methyl group makes the secondary amine less nucleophilic and sterically more demanding than a primary amine. Consequently, the coupling of the subsequent amino acid onto the N-methylated residue is often slower and less efficient than standard peptide bond formation. This can lead to low coupling yields and requires careful optimization of reaction conditions.
To overcome these hurdles, specialized coupling reagents and protocols are often necessary. Standard coupling reagents may not be sufficiently reactive to achieve complete acylation. High-potency uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed, often in combination with a non-nucleophilic base like diisopropylethylamine (DIEA), to drive the reaction to completion. merckmillipore.compeptide.com Other potent reagents like PyAOP and PyBOP have also been used successfully. peptide.com The choice of solvent can also play a role, with less polar solvents sometimes favoring the reaction.
From a scalability perspective, several factors must be considered:
Quality Control: The potential for incomplete coupling necessitates rigorous in-process monitoring. The traditional ninhydrin (B49086) test is ineffective for detecting unreacted secondary amines; alternative tests like the bromophenol blue test are required to confirm coupling completion. peptide.com
Downstream Processing: While N-methylation aids synthesis, it can also influence the purification process. The altered conformational properties and hydrophobicity of the final peptide may require adjustments to the chromatography methods used for purification.
Despite these challenges, the benefits of incorporating N-methylated residues often outweigh the drawbacks, especially for peptides that are otherwise impossible to synthesize efficiently at scale due to aggregation. The successful large-scale synthesis of complex peptides containing N-methylated amino acids demonstrates that with careful process development and optimization, these hurdles can be overcome. peptide.com
| Coupling Reagent | Typical Base | Key Advantages | Considerations for Scalability |
|---|---|---|---|
| HATU | DIEA | Highly effective for sterically hindered couplings; widely documented success. merckmillipore.compeptide.com | High cost of reagent; potential for racemization with extended pre-activation. merckmillipore.comnih.gov |
| PyBOP/PyAOP | DIEA/HOAt | Potent reagents, effective for difficult couplings. peptide.com | Cost; generation of potentially toxic byproducts. |
| Fmoc-amino acid chlorides | N/A (used with base) | Highly reactive acylating agents. peptide.com | Requires in situ formation or use of less stable reagents; moisture sensitivity. |
Fmoc N Me Lys Boc Oh in the Design of Bioactive Peptides and Peptidomimetics
Engineering of Protease-Resistant Peptides through N-Methylation Strategies
A primary challenge for peptide therapeutics is their rapid degradation by proteases in the body. peptide.com N-methylation of the peptide backbone is a widely adopted strategy to confer resistance to enzymatic cleavage. lifetein.com.cnresearchgate.net The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, which are typically unable to recognize or effectively bind to the N-methylated peptide bond. nih.govtandfonline.com This modification dramatically increases the proteolytic stability of the amide bond. merckmillipore.commerckmillipore.com
| Peptide/Analog | Modification | Stability Outcome | Reference |
|---|---|---|---|
| TA4 and C10:0-A2 | Substitution with N-methyl amino acids | Increased stability in serum, with remaining peptide area rising from 40% to 65% (peptides) and 20% to 50% (lipopeptides) after 1 hour. | nih.gov |
| Endothelin Analogs | N-methylation | Increased stability by 500-800 fold compared to the original form. | nih.gov |
| Neurotensin (B549771) | N-methylation | Increased half-life in plasma compared to the non-modified form. | nih.gov |
| hCT(9–32) | Replacement of labile residues with N-methyl-Phe | Improved serum half-life up to fourfold. | csic.es |
Modulation of Peptide Conformation and Biological Activity via N-Methylated Lysine (B10760008)
The introduction of an N-methyl group does more than just protect against proteases; it fundamentally alters the peptide's conformational landscape. The methylation of the amide nitrogen removes its hydrogen-bond-donating capability and introduces steric constraints that reduce the flexibility of the peptide backbone. peptide.comnih.gov This can force the peptide to adopt specific secondary structures, such as β-turns, which may be crucial for receptor binding. merckmillipore.commerckmillipore.com
This conformational rigidity can have a profound impact on biological activity. By locking the peptide into a more defined shape, N-methylation can enhance binding affinity and receptor selectivity. peptide.comlifetein.com.cn In some cases, this modification can even convert a receptor agonist into an antagonist. peptide.com Research on analogs of the melanocortin peptide MT-II demonstrated that introducing N-methyl groups improved selectivity for specific melanocortin receptor subtypes. nih.gov A study involving an Nε-methylated lysine analog (methylation on the side chain) showed a loss of binding to the hMC4R receptor while gaining selective antagonist activity at the hMC5R receptor, highlighting the nuanced effects of methylation position on pharmacology. nih.gov The substitution of L-Lysine with L-NMe-Lysine in antimicrobial lipopeptides has also been shown to be favorable for antibacterial activity in certain positions, indicating that the conformational changes induced by the N-methyl group are critical for the peptide's interaction with bacterial membranes. nih.gov
Development of Peptides with Enhanced Pharmacokinetic Properties
Poor oral bioavailability is a major hurdle for peptide drugs, largely due to their inability to cross the intestinal epithelium. peptide.comlifetein.com.cn N-methylation can significantly enhance intestinal permeability. merckmillipore.commerckmillipore.comnih.gov By replacing an amide proton with a methyl group, the peptide's capacity to form hydrogen bonds with solvent is reduced, which in turn can increase its lipophilicity and ability to passively diffuse across cell membranes. tandfonline.com Studies on somatostatin (B550006) analogs revealed that multiple N-methylations could drastically improve the intestinal permeability of cyclic hexapeptides. tandfonline.comresearchgate.net This strategy is inspired by the natural product Cyclosporin (B1163) A, a highly N-methylated cyclic peptide with excellent oral bioavailability. nih.govresearchgate.net
The in vivo half-life of a peptide is directly linked to its susceptibility to enzymatic degradation and its rate of clearance. peptide.commdpi.com By conferring resistance to proteases, N-methylation directly extends the peptide's circulation time. researchgate.netmerckmillipore.commerckmillipore.com Numerous studies have demonstrated this effect. For instance, modifying a transferrin receptor-specific cell-penetrating peptide with N-methylation at protease-sensitive sites improved its half-life from 30 minutes to 12 hours. csic.es Similarly, N-methylation of endothelin analogs led to a dramatic increase in stability, and N-methylated neurotensin showed an increased half-life in plasma. nih.gov This extension of half-life is crucial for reducing the dosing frequency of peptide therapeutics and maintaining effective concentrations in the body.
Improvement of Intestinal Permeability of Peptides
Therapeutic Applications of Fmoc-N-Me-Lys(Boc)-OH-Derived Peptides
The benefits of incorporating N-methylated lysine have been leveraged in the design of peptides for various therapeutic applications, including the development of potent and specific enzyme inhibitors. researchgate.net
N-methylated amino acids are valuable components in the creation of enzyme inhibitors. researchgate.net Histone lysine methyltransferases (KMTs) and demethylases (KDMs) are important epigenetic regulators and have become attractive targets for cancer therapy. nih.govfrontiersin.orgrsc.org The design of inhibitors for these enzymes often involves creating molecules that mimic the substrate, S-adenosyl-L-methionine (SAM), or the histone lysine residue itself.
Incorporating a lysine mimic is a recognized strategy for developing potent KMT inhibitors. nih.gov By adding a moiety that occupies the target lysine-binding channel, inhibitor potency can be significantly enhanced. nih.gov For example, inhibitors of the KDM2/7 subfamily of histone demethylases have been designed as hydroxamate analogues that showed antiproliferative activity against cancer cells. acs.org While not all KMT inhibitors explicitly use Nα-methylated lysine, the principle of modifying the lysine structure is central to their design. The development of selective inhibitors for enzymes like DOT1L and EZH2 relies on creating small molecules that fit precisely into the enzyme's active site, and N-methylated building blocks offer a way to fine-tune the structure and properties of these inhibitors. frontiersin.orgrsc.org
| Inhibitor | Target Enzyme | Potency (IC50) | Significance | Reference |
|---|---|---|---|---|
| Compound 9 (hydroxamate analogue) | KDM7B | 1.2 µM | Potently inhibits KDM2/7 subfamily and exerts antiproliferative activity. | acs.org |
| Compound 9 (hydroxamate analogue) | KDM7A | 0.2 µM | Demonstrates high potency against KDM7A. | acs.org |
| EPZ004777 | DOT1L | 0.4 nM | A potent and selective inhibitor that suppresses leukemogenesis in cells with MLL translocations. | frontiersin.org |
| EPZ005687 | EZH2 | 24 nM (Ki) | Selectively inhibits H3K27 methylation in various tumor cell lines. | rsc.org |
Development of Receptor Agonists and Antagonists
The incorporation of N-methylated amino acids, facilitated by reagents like Fmoc-N-Me-Lys(Boc)-OH, is a powerful strategy for modulating the interaction of peptides with their biological receptors. researchgate.net This chemical modification can fine-tune a peptide's conformational flexibility and hydrogen-bonding capacity, which are critical determinants of its binding affinity and functional activity at a receptor. peptide.comresearchgate.net By altering the peptide backbone, N-methylation can either enhance the desired signaling (agonism) or block the natural ligand's activity (antagonism), often with increased selectivity for specific receptor subtypes. researchgate.netpeptide.comformulationbio.com
A compelling example of this is seen in the development of ligands for the melanocortin receptor (MCR) family. Researchers synthesized a library of the non-selective but potent MCR agonist, MT-II, where each possible amide bond was N-methylated. nih.gov This systematic "N-methyl scan" demonstrated that selectivity improved with each added methyl group, ultimately yielding highly potent and selective agonists for the human melanocortin 1 receptor (hMC1R). nih.gov
Notably, the specific introduction of an ε-N-methylated lysine, the very modification carried by Fmoc-N-Me-Lys(Boc)-OH, transformed the peptide's activity profile. nih.gov While the parent compound was an agonist at multiple MCR subtypes, the analog containing N-methylated lysine lost its binding affinity for the hMC4R and, remarkably, became a selective antagonist at the hMC5R. nih.gov This highlights the profound and precise influence that a single, targeted N-methylation can have on a peptide's pharmacological function, converting it from a broad-spectrum agonist to a subtype-selective antagonist. peptide.comnih.gov
Table 1: Impact of Lysine N-Methylation on Melanocortin Receptor (MCR) Activity of Peptide MT-II Analog This table is based on findings from a study on MT-II analogs and illustrates the functional switch from agonist to antagonist.
| Compound | Modification | Activity at hMC1R | Activity at hMC4R | Activity at hMC5R |
|---|---|---|---|---|
| MT-II (Parent) | None | Potent Agonist | Potent Agonist | Agonist |
| Analog 33 | ε-N-methylated lysine | Full Agonist | Loss of Binding | Selective Antagonist |
Data sourced from research on multiple N-methylation of MT-II. nih.gov
Anti-infective Peptide Development and Antibiotic Analogs
A primary challenge in developing peptides as anti-infective agents is their susceptibility to degradation by proteases in the body. peptide.com The introduction of N-methylated amino acids, such as N-methyl-lysine via Fmoc-N-Me-Lys(Boc)-OH, is a key strategy to overcome this limitation. nih.govbohrium.com Modifying the peptide backbone at sites vulnerable to enzymatic cleavage renders the peptide unrecognizable to many proteases, thereby dramatically increasing its stability and in-vivo half-life. nih.govmerckmillipore.comtandfonline.com
Research on analogs of the antimicrobial peptide Anoplin showed that replacing amino acids at enzymatic cleavage sites with their N-methylated counterparts increased stability against trypsin and chymotrypsin (B1334515) degradation by over 100-fold. bohrium.com Furthermore, studies have demonstrated that N-methylation can enhance the stability of peptides and lipopeptides in human serum. nih.gov This enhanced stability allows the peptide to remain active for longer, increasing its therapeutic potential. nih.gov
Beyond improving stability, N-methylation can be integral to the anti-infective activity itself. N-methylated lipopeptides have been shown to exert a rapid bactericidal effect by destroying the bacterial cell membrane and can inhibit the formation of bacterial biofilms. bohrium.com However, the effect is not always positive. In some contexts, such as with analogs of the depsipeptide teixobactin (B611279) or certain ultrashort tetrabasic lipopeptides, N-methylation had a negative impact on antimicrobial activity, possibly by altering the conformation required for target binding or by reducing the ability to potentiate other antibiotics. nih.govmdpi.com This underscores the importance of strategic placement of the N-methyl group within the peptide sequence. The use of building blocks like Fmoc-N-Me-Lys(Boc)-OH is also noted in the synthesis of complex antibiotics like daptomycin (B549167) analogs, further cementing its role in this therapeutic area. biosynth.com
Table 2: Effect of N-Methylation on the Stability of Antimicrobial Peptides This table summarizes findings on the enzymatic and serum stability of modified peptides.
| Peptide Type | Modification | Stability Outcome | Finding |
|---|---|---|---|
| Anoplin Analog | N-methylation at cleavage sites | Increased Proteolytic Resistance | >100-fold increase in stability against trypsin and chymotrypsin. bohrium.com |
| TA4 Peptide | N-methyl substitution | Increased Serum Stability | Serum stability increased from 40% to 65% of remaining peptide after 1 hour. nih.gov |
| C10:0-A2 Lipopeptide | N-methyl substitution | Increased Serum Stability | Serum stability increased from 20% to 50% of remaining peptide after 1 hour. nih.gov |
Data sourced from studies on antimicrobial peptide analogs. nih.govbohrium.com
Contributions to Targeted Protein Research and Pharmaceutical Design
The use of Fmoc-N-Me-Lys(Boc)-OH and similar N-methylated building blocks is a cornerstone of modern pharmaceutical design, particularly for peptide-based therapeutics. researchgate.netpeptide.com The N-methyl group imparts several desirable pharmacokinetic properties, making peptides more "drug-like." merckmillipore.commerckmillipore.com The primary benefits include enhanced metabolic stability against proteases and improved cell permeability, which can lead to oral bioavailability—a major goal in drug development. tandfonline.comnih.govscience.gov By replacing an amide proton with a methyl group, the peptide's ability to form hydrogen bonds is reduced, which can decrease aggregation and improve passage across biological membranes. merckmillipore.comnih.gov
In the realm of targeted protein research, N-methylation is a critical tool for designing modulators of protein-protein interactions (PPIs). portlandpress.commdpi.com Many PPIs are notoriously difficult to target with traditional small molecules. Peptides offer a promising starting point, and N-methylation allows for the precise control of peptide conformation. chemrxiv.org By restricting the peptide's accessible shapes, N-methylation can pre-organize the molecule into a conformation that is optimal for binding to its protein target, thereby enhancing affinity and specificity. chemrxiv.org This strategy has been used to develop potent inhibitors for various PPIs by creating libraries of N-methylated macrocycles that can be screened against challenging protein targets. portlandpress.com The ability to systematically introduce conformational constraints via building blocks like Fmoc-N-Me-Lys(Boc)-OH is thus invaluable for developing new therapeutic agents that can intervene in disease pathways regulated by PPIs. chemrxiv.orgacs.org
Table 3: Summary of Pharmaceutical Advantages Conferred by N-Methylation This table outlines the key improvements in peptide properties achieved through N-methylation.
| Pharmacokinetic Parameter | Effect of N-Methylation | Rationale |
|---|---|---|
| Metabolic Stability | Dramatically Increased | The N-methylated amide bond is resistant to cleavage by proteolytic enzymes. peptide.commerckmillipore.comtandfonline.com |
| Biological Half-Life | Increased | Resistance to degradation leads to a longer circulation time in the body. peptide.commerckmillipore.com |
| Membrane Permeability | Enhanced | Reduced hydrogen-bonding potential and increased lipophilicity facilitate passage through cell membranes. tandfonline.comnih.gov |
| Oral Bioavailability | Potentially Improved | A combination of increased stability and enhanced permeability can allow for oral absorption. nih.govscience.gov |
| Receptor Selectivity | Can be Tuned | Conformational constraints imposed by the methyl group can favor binding to a specific receptor subtype. peptide.comnih.gov |
| PPI Inhibition | Potentiated | Pre-organizes peptide conformation for optimal binding to protein surfaces. portlandpress.comchemrxiv.org |
Role in Chemical Biology and Epigenetics
Synthesis of Post-Translational Modified Peptides Utilizing Fmoc-N-Me-Lys(Boc)-OH
Fmoc-N-Me-Lys(Boc)-OH is instrumental in the solid-phase peptide synthesis (SPPS) of peptides containing monomethylated lysine (B10760008). researchgate.net The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of peptide elongation, while the Boc group offers stable protection of the methylated epsilon-amino group, which is typically removed at the final cleavage step with trifluoroacetic acid (TFA). peptide.com This orthogonal protection scheme ensures the specific incorporation of the modified amino acid at the desired position within the peptide sequence.
Histone Tail Peptide Synthesis for Epigenetic Studies
The N-terminal tails of histone proteins are subject to a wide array of PTMs, including the methylation of lysine residues, which plays a crucial role in regulating chromatin structure and gene expression. researchgate.net The synthesis of histone tail peptides with specific methylation patterns is essential for deciphering this "histone code." Fmoc-N-Me-Lys(Boc)-OH is a key building block for creating synthetic histone fragments containing monomethyllysine. peptide.comnih.gov These synthetic peptides serve as invaluable tools for a variety of epigenetic investigations.
Table 1: Application of Synthetic Histone Peptides in Epigenetic Research
| Research Application | Description | Key Findings Enabled by Synthetic Peptides |
| Enzyme Substrate Specificity | Used to determine the substrate preferences of histone methyltransferases (KMTs) and demethylases (KDMs). nih.gov | Identification of specific lysine residues targeted by various enzymes and understanding the sequence context for their activity. |
| "Reader" Domain Binding | Employed in pull-down assays to identify proteins that specifically recognize and bind to monomethylated lysine. acs.org | Discovery and characterization of effector proteins that translate the histone code into downstream biological outcomes. |
| Antibody Characterization | Utilized as antigens to generate and validate antibodies specific for monomethylated lysine at particular sites on histone tails. | Development of reliable reagents for chromatin immunoprecipitation (ChIP) and other immunoassays to map histone modifications in vivo. |
| Structural Biology | Incorporated into larger protein constructs to facilitate crystallographic or NMR studies of histone-binding protein complexes. | Elucidation of the molecular basis for the recognition of monomethylated lysine by reader domains. |
Investigation of Lysine Methylation in Biological Systems
The availability of synthetic peptides containing monomethylated lysine, made possible by Fmoc-N-Me-Lys(Boc)-OH, has significantly advanced our understanding of the biological consequences of this modification. Lysine methylation is not limited to histones and is implicated in a wide range of cellular processes.
Researchers have utilized these peptides to create systematically designed libraries to probe the substrate preferences of enzymes involved in lysine methylation. nih.gov For example, by incubating these peptide libraries with cell lysates or purified enzymes, researchers can identify new potential substrates and characterize the enzymatic activity of KMTs and KDMs. nih.gov This approach has been crucial in expanding the known landscape of lysine methylation beyond histones to other proteins involved in diverse cellular functions.
Applications in Bioconjugation and Chemical Probe Development
The strategic use of Fmoc-N-Me-Lys(Boc)-OH extends to the development of sophisticated chemical probes and bioconjugates. chemimpex.com The ability to introduce a specifically modified and protected lysine residue allows for further chemical manipulation. After the synthesis of the peptide, the Boc group on the monomethylated lysine can be selectively removed, leaving a secondary amine that can be targeted for the attachment of various molecules.
This has enabled the creation of customized chemical probes for studying cellular processes. chemimpex.com For instance, fluorescent dyes, biotin (B1667282) tags, or cross-linking agents can be conjugated to the monomethylated lysine residue. These probes are then used in a variety of applications, including:
Fluorescence Resonance Energy Transfer (FRET) studies: To investigate protein-protein interactions or conformational changes in real-time.
Affinity purification: To isolate and identify proteins that interact with monomethylated lysine-containing peptides.
Cellular imaging: To visualize the localization of specific methylated proteins within cells.
Studies on Advanced Glycation Endproducts (AGEs) and Fructation Pathways
While the primary application of Fmoc-N-Me-Lys(Boc)-OH is in the study of methylation, related lysine derivatives are central to research on Advanced Glycation Endproducts (AGEs). AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. mdpi.comfrontiersin.org The accumulation of AGEs is linked to various pathologies, including diabetic complications and aging. mdpi.comnih.gov
The synthesis of peptides containing specific AGE modifications at lysine residues is crucial for understanding their formation and biological effects. A related building block, Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH, has been synthesized and used in SPPS to study the effects of fructation, a process initiated by the sugar fructose. researchgate.net This allows for the site-specific incorporation of a glycated lysine derivative, enabling detailed structural and functional studies of the resulting peptides. researchgate.net The characterization of these synthetic peptides helps to elucidate the mechanisms of AGE formation and their role in disease, as well as to develop potential inhibitors of these pathways. frontiersin.org
Future Directions and Emerging Research Avenues for Fmoc N Me Lys Boc Oh Derivatives
Expansion of N-Methylated Lysine (B10760008) Analogues and Their Structural Diversity
The exploration of N-methylated lysine's role in modulating peptide and protein function has spurred interest in creating a wider array of structurally diverse analogs. researchgate.net Research is moving towards the synthesis of lysine mimics with subtle yet significant alterations to the side chain and main chain. researchgate.net This includes the development of geometrically constrained analogues containing rigid alkene and alkyne moieties, which can provide valuable insights into the conformational requirements of enzymes that interact with methylated lysine. rsc.org
Furthermore, the synthesis of novel derivatives for introducing monomethyl-lysine during Fmoc solid-phase peptide synthesis (SPPS) is an active area of research. chempep.com The creation of such analogs, including those with altered stereochemistry like Fmoc-N-Me-D-Lys(Boc)-OH, is crucial for developing peptides with enhanced stability and unique biological activities. These efforts aim to fine-tune the chemical and structural properties of lysine residues to better probe and control their biological functions. researchgate.net
Table 1: Examples of N-Methylated Lysine Analogues and Their Potential Applications
| Analogue Type | Structural Modification | Potential Application | Key Findings |
| Geometrically Constrained | Introduction of alkene or alkyne moieties in the lysine side chain. rsc.org | Probing enzyme-substrate interactions and conformational preferences of histone lysine methyltransferases. rsc.org | Methyltransferases like G9a and GLP show varied catalytic activity towards these analogs, indicating sensitivity to side-chain geometry. rsc.org |
| Isotopically Labeled | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the methyl group or lysine backbone. | Quantitative proteomics and metabolic labeling studies to trace the fate of methylated proteins. | Enables precise tracking and quantification of methylation events in complex biological systems. |
| Fluorescently Tagged | Attachment of fluorophores to the lysine side chain. | Visualizing the localization and dynamics of methylated proteins within cells. | Allows for real-time imaging of protein-protein interactions and cellular processes involving lysine methylation. |
| Photo-crosslinkable | Incorporation of photo-activatable groups. | Identifying binding partners of methylated proteins through covalent crosslinking upon UV irradiation. | Facilitates the discovery of novel protein-protein interactions within the methylome. |
High-Throughput Synthesis and Combinatorial Library Generation of N-Methylated Peptides
The demand for large and diverse collections of N-methylated peptides for drug discovery and biological screening has driven the development of high-throughput synthesis and combinatorial library generation techniques. nih.govrsc.org Synthetic methods are being optimized to allow for the rapid creation of extensive libraries of macrocyclic peptides containing multiple N-alkylated residues. rsc.org These libraries are a valuable source of bioactive compounds with improved cell permeability and bioavailability. rsc.orgnih.gov
Both biological and chemical approaches are being employed to generate these libraries. Ribosome display and related methods have shown some success in incorporating N-methylated amino acids, though with modest efficiency. rsc.org Consequently, there is a strong push towards developing more robust synthetic library methods. rsc.org The one-bead one-compound (OBOC) combinatorial library method is a powerful approach for discovering tumor-targeting peptides and other bioactive molecules from a vast number of diverse compounds. nih.gov Web-based tools like D-Peptide Builder are also emerging to facilitate the in-silico enumeration and analysis of combinatorial peptide libraries, including those with N-methylated amino acids. researchgate.net
Advancements in Automated Peptide Synthesis Protocols for Complex Sequences
Microwave-assisted SPPS has emerged as a key technology, as it can enhance coupling efficiency and reduce reaction times, which is especially beneficial for attaching amino acids to a methylated N-terminus. biotage.co.jpspringernature.com Researchers are continuously optimizing protocols for manual, semi-automated, and fully automated microwave-assisted SPPS to handle difficult sequences. biotage.co.jp Additionally, the development of new, highly efficient coupling reagents like HATU and the use of acid fluorides are proving effective for synthesizing peptides containing β-branched and N-methylated amino acids. nih.gov Flow-based synthesis technologies are also showing great promise, enabling the rapid and automated synthesis of peptides and even entire proteins with complex modifications. nii.ac.jpacs.org These automated systems allow for the precise control needed for challenging synthesis steps, such as the incorporation of multiple N-methylated residues. formulationbio.com
Integration of Fmoc-N-Me-Lys(Boc)-OH Derivatives into Novel Biomaterial Design
The unique properties conferred by N-methylation are being leveraged in the design of novel biomaterials. The incorporation of N-methylated amino acids can enhance the stability of peptide-based materials against enzymatic degradation. mdpi.com This is particularly relevant for creating materials for in-vivo applications.
Fmoc-modified amino acids, including derivatives of lysine, are known to self-assemble into functional nanostructures like hydrogels, which have potential applications in drug delivery and tissue engineering. beilstein-journals.org The introduction of N-methylation via Fmoc-N-Me-Lys(Boc)-OH can modulate the self-assembly process and the properties of the resulting biomaterials. Research is exploring how the inclusion of N-methylated residues affects the structure and function of these materials. For instance, studies on antimicrobial peptides have shown that substitution with N-methylated amino acids can be a useful strategy to modulate their therapeutic properties, including stability and activity. mdpi.com This opens up possibilities for designing new peptide-based biomaterials with tailored functions for a range of biomedical applications. reading.ac.uk
Q & A
Q. How do isotopic labels (e.g., 13C6/15N2) in Fmoc-N-Me-Lys(Boc)-OH enhance structural studies?
- Isotopic labels enable NMR-based residue tracking and quantitative MS profiling of peptide folding and protein interactions. Use 13C6-lysine for metabolic labeling in cell-based studies to monitor post-translational modifications .
Data Contradictions and Troubleshooting
Q. Why do conflicting reports exist regarding coupling efficiency of Fmoc-N-Me-Lys(Boc)-OH in SPPS?
Q. How to address discrepancies in reported solubility data for Fmoc-N-Me-Lys(Boc)-OH?
- Solubility varies by batch purity and solvent grade. Pre-screen solvents (DMF, NMP, DCM) with controlled humidity. For insoluble batches, repurify via recrystallization (e.g., ethyl acetate/hexane) or use solid-phase extraction .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing N-methylated lysine-containing peptides?
Q. How to design control experiments for studies using Fmoc-N-Me-Lys(Boc)-OH?
- Include:
- Non-methylated analogs to isolate N-methylation effects.
- Scrambled sequences to rule out sequence-specific artifacts.
- Isotopic controls (e.g., unlabeled vs. 13C6) for MS quantification .
Structural and Functional Studies
Q. What computational tools predict the impact of N-methylation on peptide-receptor binding?
Q. How to map the spatial orientation of N-methylated lysine in protein complexes?
- Employ cryo-EM or X-ray crystallography with heavy-atom derivatives. For dynamic studies, use methyl-TROSY NMR on 13C-labeled samples .
Synthetic Challenges
Q. Why does Fmoc-N-Me-Lys(Boc)-OH exhibit lower reactivity in fragment condensation compared to standard residues?
Q. How to minimize side reactions during Boc deprotection in complex peptides?
- Add cation scavengers (e.g., anisole) to trap tert-butyl cations. For acid-sensitive motifs (e.g., Trp), use TMSOTf/thioanisole in TFA .
Advanced Applications
Q. Can Fmoc-N-Me-Lys(Boc)-OH be used in click chemistry-based peptide modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
